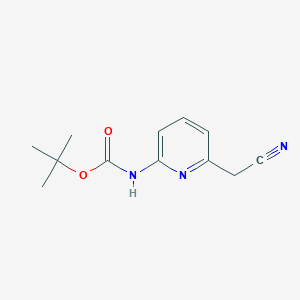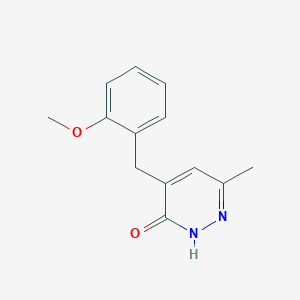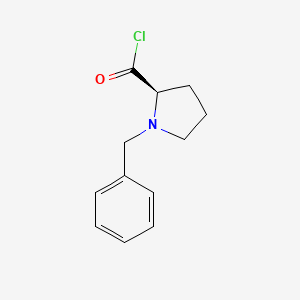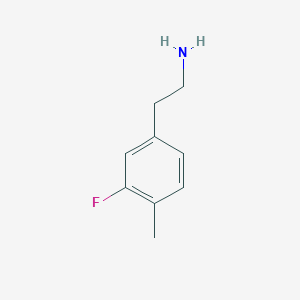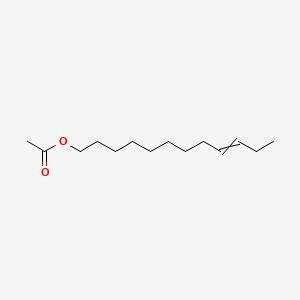
Dodec-9-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-9-enyl acetate is a chemical compound with the molecular formula C₁₄H₂₆O₂. It is a volatile substance commonly used as an attractant and lure for various Lepidopteran pests, including the Eastern pine shoot borer (Eucosma gloriola) and the European pine shoot moth (Rhyacionia buoliana) .
Preparation Methods
Dodec-9-enyl acetate can be synthesized through several methods. One common synthetic route involves the conversion of undecenoic acid to undecynoic acid, followed by reduction and acetylation . The steps are as follows:
Bromination: Undecenoic acid is brominated to form undecynoic acid.
Reduction: The undecynoic acid is reduced to form 1-(tetrahydropyran-2-yloxy)undec-10-yne.
Protection: The hydroxyl group is protected with dihydropyran.
Alkylation: The protected alcohol is alkylated with methyl iodide.
Reduction: The resulting alcohol is reduced to form the desired this compound.
Chemical Reactions Analysis
Dodec-9-enyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo substitution reactions, particularly at the acetate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodec-9-enyl acetate has several scientific research applications:
Mechanism of Action
Dodec-9-enyl acetate functions as an insect attractant by mimicking the natural sex pheromones of certain pests. It disrupts the mating behavior of these insects, reducing their population and preventing damage to crops . The compound targets the olfactory receptors of the insects, triggering a behavioral response that leads them to the source of the pheromone .
Comparison with Similar Compounds
Dodec-9-enyl acetate is similar to other pheromone compounds such as:
Dodec-10E-enyl acetate: Used as a sex pheromone for Phyllonorycter blancardella.
cis-Dodec-7-enyl acetate: Another insect sex attractant.
cis-Tetradec-9-enyl acetate: Used in the synthesis of insect sex attractants.
What sets this compound apart is its specific application in controlling pests like the Eastern pine shoot borer and the European pine shoot moth .
Properties
IUPAC Name |
dodec-9-enyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFQOUCMBNXSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860193 |
Source


|
| Record name | Dodec-9-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
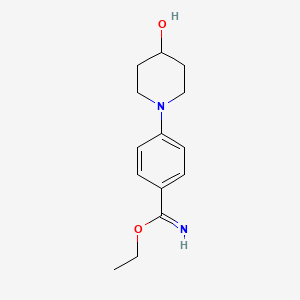
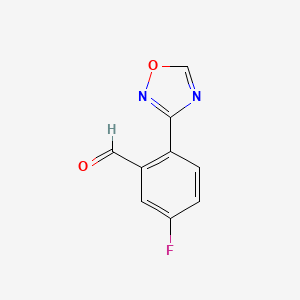
![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)
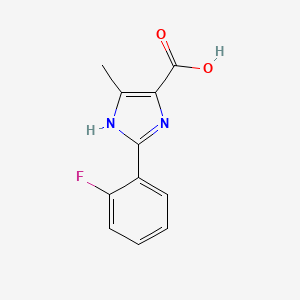
![2-(naphthalen-2-ylamino)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12446714.png)
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)

![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
